molecular formula C12H4Cl6 B1329231 2,2',3,4,4',6'-Hexachlorobiphenyl CAS No. 59291-64-4

2,2',3,4,4',6'-Hexachlorobiphenyl

Cat. No.: B1329231
CAS No.: 59291-64-4
M. Wt: 360.9 g/mol
InChI Key: XBBRGUHRZBZMPP-UHFFFAOYSA-N
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Description

2,2’,3,4,4’,6’-Hexachlorobiphenyl is an organic compound belonging to the group of polychlorinated biphenyls (PCBs). These compounds were widely used in industrial applications due to their chemical stability and insulating properties. their production was banned in many countries in the late 1970s due to their environmental persistence and potential health hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,4,4’,6’-Hexachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, and chlorine gas. The process requires careful control of temperature and reaction time to ensure the selective chlorination at the desired positions on the biphenyl ring .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,4,4’,6’-Hexachlorobiphenyl, was historically conducted using batch processes in large reactors. The chlorination reaction was monitored to achieve the desired degree of chlorination, followed by purification steps to isolate the specific PCB congeners .

Chemical Reactions Analysis

Types of Reactions: 2,2’,3,4,4’,6’-Hexachlorobiphenyl undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of hydroxylated metabolites.

    Reduction: Although less common, reduction reactions can occur under specific conditions, leading to the removal of chlorine atoms.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Typically involves the use of oxidizing agents like potassium permanganate or enzymatic systems such as cytochrome P450 enzymes.

    Reduction: Can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Requires nucleophiles such as sodium hydroxide or ammonia under appropriate conditions.

Major Products:

Scientific Research Applications

2,2’,3,4,4’,6’-Hexachlorobiphenyl has been extensively studied for its environmental and biological effects. Some key applications include:

Mechanism of Action

The toxic effects of 2,2’,3,4,4’,6’-Hexachlorobiphenyl are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the expression of multiple phase I and II xenobiotic metabolizing enzymes, such as cytochrome P450 1A1 (CYP1A1). This leads to the generation of reactive oxygen species and subsequent oxidative stress, contributing to its toxic effects .

Comparison with Similar Compounds

  • 2,2’,3,3’,4,4’-Hexachlorobiphenyl
  • 2,2’,4,4’,6,6’-Hexachlorobiphenyl
  • 2,2’,3,4,4’,5’-Hexachlorobiphenyl

Comparison: 2,2’,3,4,4’,6’-Hexachlorobiphenyl is unique in its specific pattern of chlorination, which influences its chemical reactivity and biological effects. Compared to other hexachlorobiphenyls, it has distinct environmental persistence and toxicity profiles, making it a compound of particular interest in environmental and toxicological studies .

Properties

IUPAC Name

1,2,3-trichloro-4-(2,4,6-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-5-3-8(15)10(9(16)4-5)6-1-2-7(14)12(18)11(6)17/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBRGUHRZBZMPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074186
Record name 2,2',3,4,4',6'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59291-64-4
Record name 2,2',3,4,4',6'-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059291644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,4,4',6'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4,4',6'-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0T35AMK10
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2,2',3,4,4',6'-Hexachlorobiphenyl-3’-ol (3’-140) formed in the human body, and what makes this metabolic pathway significant?

A1: Research indicates that 3’-140 is primarily formed through the atropselective oxidation of PCB 132 by human liver microsomes (HLMs) []. This metabolic pathway is notable because it involves a 1,2-shift, where a chlorine atom migrates within the molecule during the formation of the 3,4-arene oxide intermediate. This process highlights the complex enzymatic reactions involved in PCB metabolism and the potential for specific metabolites to be preferentially formed from certain PCB atropisomers. []

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